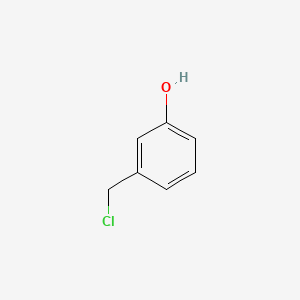

3-(Chloromethyl)phenol

Overview

Description

Synthesis Analysis

The synthesis of 3-(Chloromethyl)phenol and related phenolic compounds involves various strategies, including the chlorination of phenols and the dehydrogenation of cyclohexanones. Efficient and selective processes have been developed for the chlorination of phenols to produce chlorophenols with significant commercial importance. These methods aim for high regioselectivity under commercially viable conditions, utilizing different catalysts to achieve quantitative yields of chlorophenols, especially through para-chlorination of phenol and its derivatives (Smith & El‐Hiti, 2021). Additionally, the dehydrogenation of cyclohexanones to phenols represents a promising aromatization strategy, offering a green and efficient method for phenol synthesis with the potential for high yield and selectivity (Du et al., 2022).

Scientific Research Applications

1. Chlorogenic Acid Research

3-(Chloromethyl)phenol is structurally related to Chlorogenic Acid (CGA), a phenolic acid with significant biological and pharmacological effects. CGA is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and as a free radicals scavenger and central nervous system stimulator. Its roles in lipid and glucose metabolism are crucial for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

2. Organic Synthesis Applications

3-(Chloromethyl)phenol and its derivatives are vital in organic synthesis. For example, they are used in ortho-ethynylation of phenols, a reaction catalyzed by GaCl(3) and lithium phenoxide. This process, applicable to various substituted phenols, yields ortho-ethynylated products with high efficiency (Kobayashi et al., 2002).

3. Environmental Biodegradation

3-(Chloromethyl)phenol is relevant in environmental biodegradation studies. Research on aerobic biodegradation of 3-chlorophenol in sequencing batch reactors demonstrates how cometabolism with phenol enhances biodegradation, reducing lag time and improving removal rates. This has significant implications for treating high concentrations of pollutants in wastewater (Chiavola et al., 2004).

4. Layered Framework Structures

The compound is also instrumental in forming layered framework structures, as shown in studies involving 4-methyl-2,6-bis(methylphosphonic acid) phenol. These frameworks are important in material science for applications like catalysis and sensor development (Gan et al., 2006).

5. Phenol Derivatives in Polymer Chemistry

In polymer chemistry, reactions of 4‐Chloromethyl‐1,3‐dioxolan‐2‐one with phenols highlight the production of polyols and cyclic carbonates, essential in various industrial applications (Rokicki et al., 1985).

6. Analytical Method Development

3-(Chloromethyl)phenol derivatives are crucial in developing analytical methods for detecting phenolic compounds in environmental samples, such as water and industrial effluents. This is particularly important in monitoring and managing environmental pollution (Castillo et al., 1997).

7. Ultrasonic Destruction in Water Treatment

Studies on ultrasonic destruction of phenol and its derivatives, like chlorophenol, explore innovative methods for treating water contaminated with these pollutants, aiming to reduce their concentrations to safe limits (Kidak & Ince, 2006).

8. Environmental and Health Implications

Research into the health effects of phenolic compounds and their removal from aqueous environments using low-cost adsorbents contributes to a better understanding of their impact on human health and effective strategies for environmental management (Bazrafshan et al., 2013).

9. Molecular Studies

Molecular studies on compounds like 3-(Chloromethyl)phenol are crucial for understanding the formation of stronger hydrogen bonds in chloro substituted phenols, which has implications in fields like drug design and molecular engineering (Lipkowski et al., 2003).

10. Sensing and Removal Platforms

The development of integrated platforms for sensing and removing phenol from environments using microfluidic nanostructured platforms is an innovative approach in environmental technology. These systems offer low-cost, efficient, and scalable solutions for managing phenolic wastes (Mayorga-Martinez et al., 2014).

Mechanism of Action

Target of Action

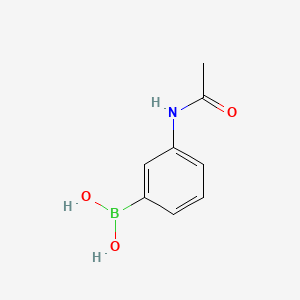

3-(Chloromethyl)phenol is a derivative of phenol, which is a type of phenolic compound . Phenolic compounds are known to be very reactive and are often used in electrophilic aromatic substitution reactions . They are also used in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

It is known that phenols are very reactive towards electrophilic aromatic substitution . This suggests that 3-(Chloromethyl)phenol may interact with its targets through a similar mechanism.

Biochemical Pathways

Phenolic compounds, such as 3-(Chloromethyl)phenol, are secondary metabolites of plants and are synthesized by the shikimate pathway . They are also involved in the biosynthesis of flavonoid compounds, which is carried out by the acetic acid pathway and the shikimate pathway .

Pharmacokinetics

It is known that phenolic compounds generally have high gastrointestinal absorption and are permeable to the blood-brain barrier . They are also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Action Environment

The action of 3-(Chloromethyl)phenol can be influenced by various environmental factors. For example, the chloromethylation of aromatic compounds, a reaction in which 3-(Chloromethyl)phenol could potentially be involved, has been shown to be catalyzed by zinc iodide in dichloromethane under mild conditions .

properties

IUPAC Name |

3-(chloromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIKJVXBLFGISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275370 | |

| Record name | 3-(chloromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)phenol | |

CAS RN |

60760-06-7 | |

| Record name | 3-(chloromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

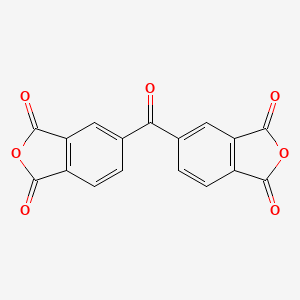

![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)